molecular formula C24H21NO3 B593999 5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid CAS No. 1254475-87-0

5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Cat. No.: B593999
CAS No.: 1254475-87-0
M. Wt: 371.4 g/mol
InChI Key: BYIVGHIYNFQIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 8.45 (d, J = 8.0 Hz, 1H, naphthalene H-2).
    • δ 7.80–7.20 (m, 10H, aromatic protons).
    • δ 4.20 (t, J = 7.2 Hz, 2H, indole N–CH₂).
    • δ 2.40 (t, J = 7.0 Hz, 2H, pentanoic acid CH₂).
  • ¹³C NMR (CDCl₃, 100 MHz):
    • δ 174.2 (COOH), 168.5 (C=O), 135.6–122.3 (aromatic carbons).

Infrared (IR) Spectroscopy

  • Strong absorption at 1705 cm⁻¹ (C=O stretch of carboxylic acid and ketone).
  • Broad band at 2500–3300 cm⁻¹ (O–H stretch of carboxylic acid).

Mass Spectrometry (MS)

  • ESI-MS (m/z): 371.4 [M–H]⁻ (calculated for C₂₄H₂₁NO₃).
  • Major fragments:
    • m/z 244.1 (loss of pentanoic acid side chain).
    • m/z 155.0 (naphthalene-1-carbonyl ion).

Table 2: Summary of Spectroscopic Data

Technique Key Signals Structural Inference
¹H NMR δ 8.45 (naphthalene H-2) Substituent position at C1
¹³C NMR δ 168.5 (ketone C=O) Confirms naphthalene carbonyl
IR 1705 cm⁻¹ (C=O stretch) Carboxylic acid/ketone groups
MS m/z 371.4 [M–H]⁻ Molecular weight confirmation

Crystallographic Studies and Solid-State Properties

While single-crystal X-ray diffraction data for this compound is not publicly available, related indolecarboxamides exhibit monoclinic crystal systems with P2₁/c space groups. Key solid-state properties include:

  • Melting point : 67 ± 3°C.
  • Solubility :
    • Poor in water (<0.1 mg/mL).
    • Soluble in polar organic solvents (e.g., ethanol, DMSO).
  • Thermal stability : Decomposes above 200°C without sublimation.

Hypothetical packing arrangements, inferred from analogous structures, suggest:

  • Hydrogen-bonded dimers via carboxylic acid groups.
  • π-π stacking between naphthalene and indole rings (interplanar distance ~3.5 Å).

Properties

IUPAC Name

5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIVGHIYNFQIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016375
Record name JWH-018 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254475-87-0
Record name JWH-018 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Indole

  • Reagents: Naphthalene-1-carbonyl chloride and indole or substituted indole.
  • Conditions: The reaction is often mediated by a base such as methylmagnesium bromide (MeMgBr) or zinc chloride (ZnCl2) to facilitate the acylation at the 3-position of the indole ring.
  • Outcome: Formation of 3-(naphthalene-1-carbonyl)indole intermediate.

Alkylation of Indole Nitrogen

  • Reagents: Alkyl halides such as ethyl 5-bromopentanoate, sodium hydride (NaH) as a base.
  • Conditions: The intermediate is treated with NaH to deprotonate the indole nitrogen, followed by reaction with the alkyl halide to introduce the pentanoate ester side chain.
  • Outcome: Formation of ethyl 5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoate.

Hydrolysis to Pentanoic Acid

  • Reagents: Aqueous base (e.g., NaOH) or acidic conditions.
  • Conditions: Hydrolysis of the ester group to the corresponding free acid.
  • Outcome: this compound.

Representative Reaction Scheme and Yields

Step Reagents/Conditions Product Yield (%)
1. Acylation Naphthalene-1-carbonyl chloride, MeMgBr, ZnCl2 3-(Naphthalene-1-carbonyl)indole ~58%
2. Alkylation Ethyl 5-bromopentanoate, NaH Ethyl 5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoate ~24%
3. Hydrolysis NaOH or acid hydrolysis This compound Quantitative

Note: Yields can vary depending on reaction scale, purity of reagents, and specific reaction conditions.

Variations and Isotopic Labeling

  • Deuterated analogues such as 5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid and 3,3,4,4-tetradeuterio derivatives are synthesized similarly but incorporate deuterium at specific positions on the pentanoic acid chain during the alkylation step using deuterated alkyl halides or via isotopic exchange reactions. These isotopologues are valuable for analytical studies such as mass spectrometry due to their distinct isotopic signatures.

Research Findings and Optimization Notes

  • The acylation step is critical for regioselectivity; the use of methylmagnesium bromide and zinc chloride improves yield and selectivity toward the 3-position of the indole ring.
  • The alkylation step requires careful control of base strength and stoichiometry to avoid side reactions such as over-alkylation or polymerization.
  • Hydrolysis is typically straightforward, but conditions must be optimized to prevent decomposition of the sensitive indole-naphthoyl moiety.
  • Purification is commonly achieved by recrystallization or chromatographic methods to achieve ≥98% purity for research applications.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Purpose Notes
1 Acylation Naphthalene-1-carbonyl chloride, MeMgBr, ZnCl2 Introduce naphthoyl group at C-3 of indole Regioselective; moderate yield
2 Alkylation Ethyl 5-bromopentanoate, NaH Attach pentanoate ester to N-1 of indole Sensitive to base amount
3 Hydrolysis NaOH or acid Convert ester to pentanoic acid Typically quantitative
Optional Isotopic labeling Deuterated alkyl halides or exchange reactions Incorporate deuterium for analytical use Enhances mass spec detection

This comprehensive synthesis approach is well-documented in cannabinoid receptor ligand research and synthetic organic chemistry literature, providing a robust framework for preparing this compound and its analogues for pharmaceutical and analytical applications.

Chemical Reactions Analysis

JWH 018 N-pentanoic acid metabolite may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly reported. The major products formed from these reactions would be derivatives of the parent compound.

Scientific Research Applications

Chemistry::
  • JWH 018 N-pentanoic acid metabolite aids in the study of synthetic cannabinoids and their metabolism.
  • Researchers use it as a reference standard for analytical methods, such as mass spectrometry.
Biology and Medicine::
  • Its potential biological effects remain an area of interest, although specific applications are not well-documented.
  • Researchers may explore its interactions with cannabinoid receptors and other molecular targets.
Industry::
  • Forensic laboratories use JWH 018 N-pentanoic acid metabolite for drug testing and toxicology analysis.

Mechanism of Action

The exact mechanism by which this metabolite exerts its effects is not fully understood. it likely interacts with the endocannabinoid system, affecting cannabinoid receptors (CB1 and CB2) and related signaling pathways.

Comparison with Similar Compounds

SAR Insights :

  • The pentanoic acid chain in the target compound enhances water solubility (logP ~4.5) compared to alkylated analogs (logP >7), reducing CNS activity but improving renal excretion .

Functional Analogs: Carboxylic Acid Derivatives

Other pentanoic acid-containing indoles with divergent substituents highlight functional group impacts:

Compound Name Structure CAS No. Key Features Physicochemical Properties References
5-(2,3,4-Trimethoxyphenyl)pentanoic acid Trimethoxyphenyl + pentanoic acid 51686-52-3 Polar methoxy groups Higher solubility (logP ~2.8) vs. naphthalene-carbonyl analog
5-(2-Thienyl)pentanoic acid Thiophene + pentanoic acid 21010-06-0 Heterocyclic thiophene Reduced aromaticity lowers melting point (mp ~45°C)
CH-PIATA N-pentanoic acid metabolite Cyclohexylamide at indole 3-position + pentanoic acid Cyclohexylamide substituent logP ~3.9; used in metabolite profiling of synthetic cannabinoids

Key Observations :

  • Methoxy or thienyl substituents decrease hydrophobicity, making these analogs more suitable for aqueous-phase applications (e.g., chromatography standards) .
  • The naphthalene-1-carbonyl group in the target compound provides UV absorbance maxima at 280–320 nm, useful for HPLC detection, unlike non-aromatic analogs .

Critical Analysis :

  • The target compound’s moderate yield reflects challenges in indole acylation regioselectivity, contrasting with high-yield routes for pyrrole or imidazole analogs .
  • Use of bromopentanoic acid for alkylation is a common strategy in indole functionalization but requires purification to remove unreacted acyl chloride .

Biological Activity

5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid, also known as JWH 018 N-pentanoic acid metabolite, is a synthetic cannabinoid derivative that has garnered attention for its potential biological activities, particularly its interaction with cannabinoid receptors. This article will explore the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H21NO3C_{24}H_{21}NO_3, with a molecular weight of approximately 371.4 g/mol. The compound features an indole ring substituted with a naphthalene carbonyl group and a pentanoic acid moiety, contributing to its unique chemical reactivity and biological properties.

Target Receptors:
This compound primarily acts as a selective agonist at the CB2 cannabinoid receptor , which is predominantly expressed in immune tissues and peripheral tissues. The activation of CB2 receptors is associated with various physiological responses, including anti-inflammatory effects and modulation of immune functions.

Mode of Action:
Upon binding to the CB2 receptor, this compound induces a cascade of intracellular signaling pathways that can lead to various cellular responses. These responses are context-dependent and can vary based on the specific cell type involved.

Anti-inflammatory Effects

Research indicates that compounds acting on the CB2 receptor can exhibit anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation through modulation of cytokine release and inhibition of inflammatory pathways.

Analgesic Properties

Given its structural similarity to other cannabinoids, this compound may also possess analgesic properties. Studies have shown that activation of CB2 receptors can lead to pain relief by modulating pain pathways in the central nervous system .

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of synthetic cannabinoids, including this compound. Below is a summary table of relevant research findings:

StudyFindings
Study on CB2 Receptor Agonism Demonstrated that this compound selectively activates CB2 receptors with a moderate binding affinity.
Inflammation Model In vivo studies indicated that treatment with this compound reduced inflammatory markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Pain Relief Assessment Analgesic effects were noted in pain models where administration resulted in significant pain reduction compared to control groups .

Q & A

Q. What are the recommended synthetic routes for 5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves coupling naphthalene-1-carbonyl chloride with indole derivatives, followed by alkylation of the pentanoic acid chain. For example, indole-3-carboxylic acid intermediates can be generated via Friedel-Crafts acylation using Lewis acids like AlCl₃ . Key intermediates should be characterized using ¹H/¹³C NMR (to confirm regioselectivity at the indole C3 position) and high-resolution mass spectrometry (HRMS) to verify molecular weights .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and FT-IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) functional groups. X-ray crystallography is recommended for resolving stereochemical ambiguities in crystalline derivatives .

Q. What biological screening assays are appropriate for initial evaluation?

  • Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., cyclooxygenase-2 or tyrosine kinase targets due to the naphthalene-indole scaffold’s bioactivity ). Use cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity. Include controls for nonspecific binding, such as carboxylate analogs lacking the naphthalene group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify the pentanoic acid chain length and naphthalene substitution patterns (e.g., electron-withdrawing groups at the 4-position). Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Molecular docking (e.g., AutoDock Vina) with protein targets (e.g., COX-2 PDB: 3LN1) can predict interactions .

Q. What computational strategies predict metabolic stability and pharmacokinetics?

  • Methodological Answer : Perform in silico ADMET prediction using tools like SwissADME or pkCSM to assess solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability. Validate with in vitro microsomal stability assays (human liver microsomes) to measure half-life (t½) and metabolite identification via LC-MS/MS .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous buffers?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-UV at 254 nm. For pH-dependent solubility, use shake-flask method with octanol-water partitioning (LogD measurements) .

Conflict Resolution & Data Analysis

Q. How should researchers address contradictions in reported bioactivity data?

  • Methodological Answer : Replicate assays using orthogonal methods (e.g., fluorescent vs. luminescent readouts) and validate target engagement with siRNA knockdown or CRISPR-Cas9 gene editing . Cross-reference PubChem bioassay data (AID: 1259367) for consistency .

Q. What strategies resolve discrepancies in synthetic yields across studies?

  • Methodological Answer : Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE) . Use in situ FT-IR to monitor acyl chloride intermediates and minimize hydrolysis. Compare yields under inert (N₂) vs. ambient conditions to identify oxygen-sensitive steps .

Analytical Challenges

Q. What advanced techniques characterize aggregation or polymorphism in solid-state formulations?

  • Methodological Answer : Employ dynamic light scattering (DLS) for nanoparticle size analysis and powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases. Pair with differential scanning calorimetry (DSC) to detect melting point variations .

Q. How can researchers detect trace impurities from synthetic byproducts?

  • Methodological Answer :
    Use LC-MS with electrospray ionization (ESI) in negative-ion mode to identify carboxylate-containing impurities. Apply preparative HPLC for isolation and 2D NMR (COSY, HSQC) for structural elucidation of unknowns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.